5-(3-Chloro-5-fluorophenyl)pyridin-2-amine
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Overview
Description
5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is an organic compound with the chemical formula C11H8ClFN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-fluoroaniline with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-fluoropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-(3-Chloro-5-fluorophenyl)-2-pyridinol
Uniqueness
5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVOYEYFTUNFRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718572 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-64-8 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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